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Compound of Interest

Compound Name: Valbilan

Cat. No.: B1672323

Disclaimer: Initial searches for a compound named "Valbilan" did not yield any specific
chemical entity or associated synthesis data. It is presumed that "Valbilan" may be a
placeholder or a novel compound not yet described in publicly available literature. Therefore,
this guide will focus on Oseltamivir, the active ingredient in Tamiflu®, as a representative
example of a complex pharmaceutical agent with a well-documented and challenging
synthesis. This document is structured to meet the detailed technical and formatting
requirements of the original request.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oseltamivir

Oseltamivir is an antiviral drug used for the treatment and prophylaxis of influenza A and
influenza B infections. It is a potent and selective inhibitor of the neuraminidase enzyme, which
is crucial for the replication and propagation of the influenza virus. As a prodrug, oseltamivir is
administered orally as oseltamivir phosphate and is rapidly hydrolyzed by hepatic esterases to
its active form, oseltamivir carboxylate.

The chemical synthesis of oseltamivir is a significant challenge in medicinal and process
chemistry. The molecule possesses three stereocenters, meaning only one of eight possible
stereoisomers is the active drug.[1] The original and most commercially utilized synthesis,
developed by Gilead Sciences and later optimized by Hoffmann-La Roche, famously starts
from (-)-shikimic acid, a natural product harvested from Chinese star anise (lllicium verum).[1]
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The limited availability and fluctuating cost of this starting material have spurred extensive
research into alternative, shikimic acid-independent synthetic routes.

This guide provides a detailed overview of the Roche industrial synthesis of oseltamivir,
methods for its purification, and its mechanism of action.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir's therapeutic effect is derived from its ability to interrupt the life cycle of the
influenza virus. The active metabolite, oseltamivir carboxylate, is a transition-state analogue of
sialic acid, the natural substrate for the viral neuraminidase enzyme.

» Viral Release: After replicating within a host cell, new influenza virions bud from the cell
membrane. They are initially tethered to the cell surface via an interaction between viral
hemagglutinin and sialic acid residues on the host cell's glycoproteins.[2]

» Neuraminidase Function: The viral neuraminidase enzyme cleaves these sialic acid
residues, releasing the newly formed virions and allowing them to infect other cells.[3]

« Inhibition: Oseltamivir carboxylate competitively binds to the active site of the neuraminidase
enzyme with high affinity.[3][4] This blockage prevents the cleavage of sialic acid, causing
the new virions to remain aggregated at the host cell surface and unable to propagate the
infection.[4]
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Oseltamivir's mechanism as a neuraminidase inhibitor.

Synthesis of Oseltamivir from (-)-Shikimic Acid

The industrial synthesis of oseltamivir is a multi-step process that requires precise control of
stereochemistry. The following workflow outlines the key transformations in the widely used
azide-based route starting from (-)-shikimic acid.
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Key stages in the industrial synthesis of Oseltamivir.
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Data Presentation: Reaction Yields

The efficiency of each step is critical for the overall viability of the synthesis. The table below
summarizes typical yields for the key transformations.

Step No. Transformation Key Reagents Typical Yield (%)
Esterification & EtOH, SOCIz, MsCl,

1 _ ~85-90
Mesylation EtsN

2 Epoxidation K2COs, MeOH ~90-95

3 Azide Ring-Opening NaN3s, NH4Cl ~80-85

4 Azide Reduction Hz2, Pd/C ~95

5 Acetylation Acz0, Pyridine ~90
Phosphate Salt

6 _ HsPOa4, EtOH >95
Formation
Overall Yield - ~35-45

Note: Yields are representative and can vary based on specific process optimizations.

Purification of Oseltamivir Phosphate

The final active pharmaceutical ingredient (API) must meet stringent purity requirements. The
primary method for purifying the crude oseltamivir phosphate obtained from the synthesis is
recrystallization.

The crude product is dissolved in a suitable solvent system, often involving water, ethanol, or a
mixture thereof, at an elevated temperature.[5] The solution may be treated with activated
carbon to remove colored impurities.[5] Upon controlled cooling, the highly pure oseltamivir
phosphate crystallizes out of the solution, leaving impurities behind in the mother liquor. The
resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum to yield
the final product with a purity typically exceeding 99.5%.[1][5]

Data Presentation: Purity Specifications
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Parameter Specification Analytical Method
Purity >99.0% HPLC
Maximum Single Impurity <0.1% HPLC
Total Impurities <1.0% HPLC

Source: Representative data from process patents.[5]

Experimental Protocols

The following sections provide detailed methodologies for key stages of the synthesis and the
final purification step.

Protocol: Synthesis of Key Epoxide Intermediate

This protocol covers the initial steps of converting (-)-shikimic acid to the crucial epoxide
intermediate.

« Esterification: (-)-Shikimic acid (1.0 eq) is suspended in anhydrous ethanol. The mixture is
cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to
warm to room temperature and stirred for 12-16 hours. The solvent is removed under
reduced pressure to yield the ethyl shikimate.

o Mesylation: The crude ethyl shikimate is dissolved in pyridine. The solution is cooled to 0°C,
and methanesulfonyl chloride (MsCl, 3.3 eq) is added portion-wise. The reaction is stirred at
0°C for 4 hours. The mixture is then worked up by pouring into ice-water and extracting with
ethyl acetate. The organic layers are combined, washed with dilute HCI and brine, dried over
Naz2S0s4, and concentrated to give the trimesylate intermediate.

o Epoxidation: The trimesylate intermediate is dissolved in methanol. Anhydrous potassium
carbonate (K2COs, 2.5 eq) is added, and the suspension is stirred vigorously at room
temperature for 18-24 hours. The reaction is filtered, and the filtrate is concentrated. The
residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to
afford the pure epoxide intermediate.
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Protocol: Synthesis of N-Acetyl Intermediate from
Epoxide

This protocol details the conversion of the epoxide to the penultimate intermediate.

o Azide Ring-Opening: The epoxide intermediate (1.0 eq) is dissolved in a mixture of acetone
and water (10:1). Sodium azide (NaNs, 3.0 eq) and ammonium chloride (NH4Cl, 2.0 eq) are
added. The mixture is heated to reflux and stirred for 24 hours. After cooling, the solvent is
evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed,
dried, and concentrated to yield the azido diol.

e Azide Reduction: The azido diol is dissolved in methanol. Palladium on carbon (10% Pd/C,
0.05 eq) is added. The flask is evacuated and backfilled with hydrogen gas (Hz). The
reaction is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours. The mixture
is then filtered through Celite®, and the filtrate is concentrated to give the crude amino diol.

¢ Acetylation: The crude amino diol is dissolved in anhydrous pyridine and cooled to 0°C.
Acetic anhydride (Ac20, 1.5 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours
and then at room temperature for an additional 4 hours. The solvent is removed in vacuo,
and the residue is purified by column chromatography to yield the N-acetyl intermediate.

Protocol: Purification by Recrystallization

This protocol describes the final purification of oseltamivir phosphate.

The crude oseltamivir phosphate is added to a 95:5 (v/v) mixture of ethanol and water
(approximately 10 mL per gram of crude product).[5]

e The mixture is heated to 70-75°C with stirring until all solids are dissolved.
» Activated carbon (2% w/w) is added, and the mixture is held at reflux for 30 minutes.[5]
e The hot solution is filtered through a pre-warmed filter to remove the activated carbon.

o The filtrate is allowed to cool slowly to room temperature and then further cooled to 0-4°C for
4-6 hours to complete crystallization.
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» The resulting white crystalline solid is collected by vacuum filtration.
e The crystals are washed with a small volume of cold, anhydrous ethanol.

o The purified oseltamivir phosphate is dried under vacuum at 40°C to a constant weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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